2-iodo-N-[(5-methylfuran-2-yl)methyl]aniline
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Overview
Description
2-iodo-N-[(5-methylfuran-2-yl)methyl]aniline is an organic compound with the molecular formula C12H12INO It is characterized by the presence of an iodine atom attached to an aniline ring, which is further substituted with a 5-methylfuran-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-[(5-methylfuran-2-yl)methyl]aniline typically involves the iodination of aniline derivatives followed by the introduction of the 5-methylfuran-2-ylmethyl group. One common method involves the reaction of 2-iodoaniline with 5-methylfurfural under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-[(5-methylfuran-2-yl)methyl]aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The furan ring can be oxidized to form various oxygenated derivatives.
Reduction Reactions: The nitro group (if present) can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of various substituted anilines.
Oxidation: Formation of furan-2-carboxylic acid derivatives.
Reduction: Formation of 2-amino-N-[(5-methylfuran-2-yl)methyl]aniline.
Scientific Research Applications
2-iodo-N-[(5-methylfuran-2-yl)methyl]aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-iodo-N-[(5-methylfuran-2-yl)methyl]aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and the furan ring can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-iodoaniline: Similar structure but lacks the 5-methylfuran-2-ylmethyl group.
5-methylfurfural: Contains the furan ring but lacks the aniline moiety.
2-iodo-5-methylaniline: Similar structure but with a different substitution pattern on the aniline ring.
Uniqueness
2-iodo-N-[(5-methylfuran-2-yl)methyl]aniline is unique due to the combination of the iodine atom and the 5-methylfuran-2-ylmethyl group, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions and reactivity that are not observed in the similar compounds listed above .
Properties
Molecular Formula |
C12H12INO |
---|---|
Molecular Weight |
313.13 g/mol |
IUPAC Name |
2-iodo-N-[(5-methylfuran-2-yl)methyl]aniline |
InChI |
InChI=1S/C12H12INO/c1-9-6-7-10(15-9)8-14-12-5-3-2-4-11(12)13/h2-7,14H,8H2,1H3 |
InChI Key |
ZIHVNZFJDJNATJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CNC2=CC=CC=C2I |
Origin of Product |
United States |
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